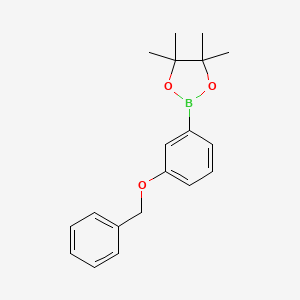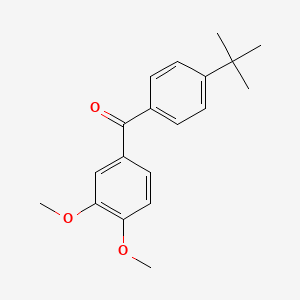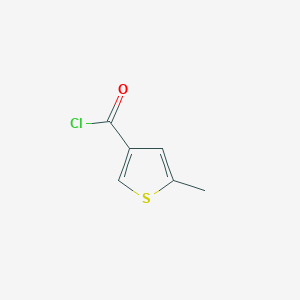
2-(3-(ベンジルオキシ)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
説明
2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H23BO3 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
血糖降下作用
この化合物は、((ベンジルオキシ)フェニル)プロパン酸のアミノボルニル部分を有する構造異性体の合成に使用されてきました 。これらの異性体は、2型糖尿病の治療において有望な結果を示しています。それらは10μMの濃度でFFAR1を活性化し、細胞によるグルコースの取り込みを増加させ、細胞毒性効果はありません 。
抗癌活性
この化合物は、新規オキサジアゾールおよびピラゾリン誘導体の合成に使用されてきました 。これらの誘導体は、EGFR-TKを標的とする抗増殖剤として有望な結果を示しています 。それらは、ヒト癌細胞株3種(HCT116、HepG-2、MCF7)に対するインビトロ抗増殖活性を研究されています 。
EGFRキナーゼ阻害
3'-(4-(ベンジルオキシ)フェニル)-1'-フェニル-5-(ピリジン-4-イル)-3,4-ジヒドロ-1'H,2H-3,4'-ビピラゾール誘導体の新規シリーズを設計、合成し、EGFRキナーゼ阻害活性とヒト癌細胞株に対する抗増殖活性を評価しました 。
構造異性体の合成
この化合物は、((ベンジルオキシ)フェニル)プロパン酸のアミノボルニル部分を有する構造異性体の合成に使用されてきました 。これらの異性体は、2型糖尿病の治療において有望な結果を示しています 。
オキサジアゾールおよびピラゾリン誘導体の合成
この化合物は、新規オキサジアゾールおよびピラゾリン誘導体の合成に使用されてきました 。これらの誘導体は、EGFR-TKを標的とする抗増殖剤として有望な結果を示しています 。
ビピラゾール誘導体の合成
3'-(4-(ベンジルオキシ)フェニル)-1'-フェニル-5-(ピリジン-4-イル)-3,4-ジヒドロ-1'H,2H-3,4'-ビピラゾール誘導体の新規シリーズを設計、合成しました 。これらの誘導体は、EGFRキナーゼ阻害剤およびヒト癌細胞株に対する抗増殖剤として有望な結果を示しています 。
作用機序
Target of Action
The compound, also known as 3-Benzyloxyphenylboronic Acid, Pinacol Ester, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium inserts into the carbon-halogen bond of the organohalide. In the transmetalation step, the organoboron compound transfers the organic group to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental step in the synthesis of many complex organic molecules .
Pharmacokinetics
It’s known that the compound’s effectiveness in reactions can be influenced by its stability and the conditions under which the reaction takes place .
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to a variety of functional groups . The reaction may require a base and a suitable solvent to proceed efficiently .
生化学分析
Biochemical Properties
2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes such as kinases and phosphatases, influencing their activity. The compound also binds to proteins and nucleic acids, affecting their structure and function. These interactions are primarily mediated through the boron atom, which can form reversible covalent bonds with hydroxyl and amino groups on biomolecules .
Cellular Effects
The effects of 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cells are diverse. It has been shown to modulate cell signaling pathways by inhibiting or activating specific kinases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases involved in cell proliferation, leading to reduced cell growth . Additionally, it can affect the expression of genes related to apoptosis, thereby influencing cell survival .
Molecular Mechanism
At the molecular level, 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves the formation of a reversible covalent bond between the boron atom and a nucleophilic residue in the enzyme’s active site . The compound can also interact with DNA and RNA, affecting their stability and function. These interactions can lead to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism . In vitro studies have shown that the compound can maintain its activity for several days, while in vivo studies indicate that it can persist in tissues for extended periods .
Dosage Effects in Animal Models
The effects of 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with dosage in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound can also influence the activity of metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity .
Subcellular Localization
The subcellular localization of 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBBWFXLHUITFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584404 | |
| Record name | 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765908-38-1 | |
| Record name | 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)

